Iodophthalein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

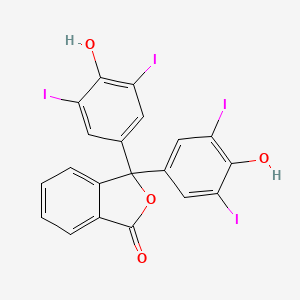

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10I4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQKRBDABCRWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2217-44-9 (di-hydrochloride salt) | |

| Record name | Iodophthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10971479 | |

| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-17-4, 561-28-4 | |

| Record name | Iodophthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodophthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2CC46UA50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Iodophthalein Sodium

For Researchers, Scientists, and Drug Development Professionals

Iodophthalein sodium, also known as tetraiodophenolphthalein sodium, is a radiopaque contrast agent historically used for cholecystography. Its synthesis is a classic example of electrophilic aromatic substitution, specifically the iodination of phenolphthalein (B1677637). This guide provides a detailed overview of the synthesis process, including experimental protocols and quantitative data.

Overview of the Synthesis Pathway

The synthesis of this compound sodium is a two-step process:

-

Iodination of Phenolphthalein: Phenolphthalein is treated with an iodine reagent in a basic solution, followed by acidification to precipitate tetraiodophenolphthalein. The iodine atoms substitute the hydrogen atoms at the 3', 3'', 5', and 5'' positions on the phenol (B47542) rings of the phenolphthalein molecule.

-

Formation of the Disodium (B8443419) Salt: The resulting tetraiodophenolphthalein, which is weakly acidic, is then neutralized with a sodium base, typically sodium hydroxide (B78521), to form the water-soluble disodium salt, this compound sodium.

The overall chemical transformation is depicted in the reaction pathway diagram below.

Caption: Reaction pathway for the synthesis of this compound sodium.

Experimental Protocols

The following protocols are based on established methods for the iodination of phenolphthalein.[1]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Phenolphthalein | C₂₀H₁₄O₄ | 318.32 | Starting material |

| Iodine | I₂ | 253.81 | Iodinating agent |

| Potassium Iodide | KI | 166.00 | To dissolve iodine in water |

| Potassium Hydroxide | KOH | 56.11 | For creating alkaline conditions |

| Hydrochloric Acid (conc.) | HCl | 36.46 | For precipitation of the product |

| Sodium Hydroxide | NaOH | 40.00 | For formation of the sodium salt |

| Acetone (B3395972) | C₃H₆O | 58.08 | For extraction/purification |

| Chloroform (B151607) | CHCl₃ | 119.38 | For extraction/purification |

| Water (distilled or deionized) | H₂O | 18.02 | Solvent |

Preparation of the Iodine Reagent

A specific iodine reagent is prepared to facilitate the reaction.[1]

-

Dissolve 10 g of potassium iodide in 60 mL of water.

-

To this solution, add 7 g of iodine and stir until fully dissolved.

-

Carefully add a 30% potassium hydroxide solution dropwise until the free iodine color is just discharged.

Synthesis of Tetraiodophenolphthalein (Intermediate)

This procedure details the iodination of phenolphthalein to yield the tetraiodo-derivative.[1]

-

Preparation of Phenolphthalein Solution: Prepare a solution of phenolphthalein. For quantitative work, a known concentration is used (e.g., 0.5 g of phenolphthalein dissolved in 12 mL of 3% potassium hydroxide and diluted).

-

Reaction Setup: Place a 100 mL beaker in an ice bath and add 15-20 g of ice.

-

Iodination Reaction:

-

Add an aliquot of the phenolphthalein solution (sufficient to represent about 0.1 g of phenolphthalein) to the beaker with ice.[1]

-

Add an excess of the prepared iodine reagent (approximately 3.5 mL for 0.1 g of phenolphthalein). The solution should be alkaline to ensure the phenolphthalein is in its open-ring, reactive form.

-

Slowly add concentrated hydrochloric acid dropwise from a burette while stirring. Continue adding acid until the precipitation of tetraiodophenolphthalein is complete.[1]

-

-

Isolation and Purification:

-

The precipitated tetraiodophenolphthalein can be collected by filtration.

-

For purification, the precipitate can be extracted using a mixture of acetone and chloroform (1:3 by volume).[1]

-

The solvent is then evaporated to yield the purified tetraiodophenolphthalein.

-

Synthesis of this compound Sodium (Final Product)

-

Dissolution: Dissolve the purified tetraiodophenolphthalein in a minimal amount of ethanol.

-

Neutralization: Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise while stirring. The tetraiodophenolphthalein will dissolve as it is converted to its disodium salt.

-

Isolation: The this compound sodium can be isolated by evaporation of the solvent or by precipitation from a suitable non-polar solvent.

Experimental Workflow

The overall experimental process is summarized in the following workflow diagram.

References

Chemical and physical properties of 3',3'',5',5''-Tetraiodophenolphthalein.

An In-Depth Technical Guide to 3',3'',5',5''-Tetraiodophenolphthalein

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental applications, and potential biological roles of 3',3'',5',5''-Tetraiodophenolphthalein. The information is intended for researchers, scientists, and drug development professionals, with a focus on structured data presentation and detailed methodologies.

Core Chemical and Physical Properties

3',3'',5',5''-Tetraiodophenolphthalein, a derivative of phenolphthalein (B1677637), is a highly specialized chemical compound.[1][2] Its unique characteristics make it valuable in various scientific fields, particularly analytical chemistry and biochemistry.[3]

Chemical Identifiers and Structure

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | N/A |

| Synonyms | Iodophene, Iodophthalein, Nosophen, Tetiothalein | [1][3][4] |

| CAS Number | 386-17-4 | [1][3][4][5] |

| Molecular Formula | C₂₀H₁₀I₄O₄ | [1][3][4] |

| Molecular Weight | 821.91 g/mol | [1][3][4] |

| InChI Key | FWQKRBDABCRWKV-UHFFFAOYSA-N | [5] |

| PubChem ID | 67846 | [3] |

Physicochemical Data

The physical and chemical properties of 3',3'',5',5''-Tetraiodophenolphthalein are detailed in the following table. The compound is typically a solid, presenting as a white to pale yellow powder.[3][5]

| Property | Value | Reference |

| Appearance | White to pale yellow solid powder | [5] |

| Melting Point | 268 °C (decomposes) | [1] |

| Boiling Point | 607.5 ± 55.0 °C (Predicted) | [1] |

| Density | ~2.02 - 2.67 g/cm³ (Predicted) | [1] |

| pKa | 6.37 ± 0.40 (Predicted) | [1] |

| Purity | ≥ 95% (HPLC, Titration) | [1][3][4] |

| Solubility | No data available |

Experimental Protocols and Workflows

Generalized Synthesis and Purification Workflow

The synthesis of phenolphthalein derivatives typically involves the condensation of phthalic anhydride (B1165640) with a substituted phenol (B47542) in the presence of an acid catalyst. The subsequent purification process is crucial to achieve the desired purity for analytical or biological use.

Caption: Generalized workflow for the synthesis, purification, and analysis of 3',3'',5',5''-Tetraiodophenolphthalein.

Methodology Details:

-

Condensation: Phthalic anhydride is reacted with two equivalents of 2,6-diiodophenol. An acid catalyst, such as methanesulfonic acid, is used, and the mixture is heated to drive the reaction.[6]

-

Quenching and Isolation: The hot reaction mixture is quenched with water to precipitate the crude product, which is then isolated by suction filtration.[6]

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to yield the final product.[6]

-

Analysis: The purity of the final compound is confirmed using techniques like High-Performance Liquid Chromatography (HPLC) and titration.[3] Structural confirmation is typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Biological Activity and Applications

3',3'',5',5''-Tetraiodophenolphthalein has been investigated for several biological and analytical applications, stemming from its distinct chemical properties.

Role as a Calcium Channel Blocker

The compound has been explored as a prototype for a group of structurally related calcium channel blockers in human platelets.[1] Calcium channel blockers interfere with the influx of calcium ions (Ca²⁺) into cells, a critical step in many signaling cascades. By inhibiting this process, the compound can modulate downstream cellular responses such as aggregation and secretion.

Caption: Proposed mechanism of action as a calcium channel blocker.

Applications in Research and Diagnostics

Beyond its potential therapeutic role, the compound serves as a versatile tool in various research settings. Its ability to change color in response to pH variations makes it a valuable indicator.[3]

Caption: Key research and diagnostic applications of 3',3'',5',5''-Tetraiodophenolphthalein.

-

Analytical Chemistry : It is used as a pH indicator, providing a distinct color change that is useful for determining the endpoint of titrations.[3]

-

Biochemical Research : The compound is employed in assays to investigate enzyme activity and protein interactions.[3] It has also been used as a control compound, identified as a "prototypical aggregator," in screening assays for prion protein binders, which is an important consideration for assay development.[8]

-

Material Science : Its properties are suitable for the development of colorimetric sensors, which can be applied to areas like food safety and quality control.[3]

Safety and Handling

According to safety data sheets, 3',3'',5',5''-Tetraiodophenolphthalein may be harmful if swallowed. The acute oral LD50 in rats is 2,800 mg/kg. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE), ensuring adequate ventilation, and preventing the dispersion of dust. The compound should be stored in a cool, shaded area in a tightly closed container, protected from moisture.

References

- 1. TETRAIODOPHENOLPHTHALEIN | 386-17-4 [chemicalbook.com]

- 2. TETRAIODOPHENOLPHTHALEIN | 386-17-4 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 3',3'',5',5''-Tetraiodophenolphthalein | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Mechanism of Action of Iodophthalein as a Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodophthalein (B1202078), specifically its tetraiodo-derivative, tetraiodophenolphthalein, represents a significant milestone in the history of medical imaging. As one of the earliest orally administered contrast agents, it revolutionized the diagnosis of gallbladder diseases by enabling its visualization through X-ray radiography, a procedure known as cholecystography. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its journey from administration to its role in radiographic imaging. The guide is intended for researchers, scientists, and drug development professionals interested in the historical context and fundamental principles of contrast agent function.

Physicochemical Properties

The efficacy of this compound as a contrast agent is intrinsically linked to its chemical structure and resulting physicochemical properties. A derivative of phenolphthalein, the molecule is halogenated with four iodine atoms. This high iodine content is the primary reason for its radiopacity.

| Property | Value/Description | Significance |

| Molecular Formula | C₂₀H₁₀I₄O₄ | The presence of four iodine atoms significantly increases the molecule's atomic number and density. |

| Molecular Weight | Approximately 821.9 g/mol | A high molecular weight is a contributing factor to its preferential biliary excretion. |

| Iodine Content | Approximately 61.8% by weight | The high percentage of iodine provides excellent absorption of X-rays, leading to high contrast in radiographic images. |

| Solubility | Poorly soluble in water. The sodium salt is more soluble. | Oral formulations often utilized the more soluble sodium salt to improve dissolution and absorption in the gastrointestinal tract. |

| pKa | Not definitively reported in readily available literature. As a derivative of phenolphthalein, it possesses acidic phenolic hydroxyl groups. | The ionization state, influenced by the pH of the gastrointestinal tract, affects its absorption. |

Pharmacokinetics: The Journey of this compound in the Body

The mechanism of action of this compound as a contrast agent is best understood by examining its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract, primarily in the small intestine. The exact oral bioavailability of tetraiodophenolphthalein is not well-documented in modern literature, a common challenge with historical pharmaceutical agents.

Distribution

Once absorbed into the bloodstream, this compound binds to plasma proteins, particularly albumin. This binding is a critical step, as it facilitates the transport of the lipophilic molecule through the aqueous environment of the blood to the liver. The extent of plasma protein binding for this compound is not quantitatively established in available literature, but it is presumed to be high based on its chemical structure and the behavior of similar compounds.

Metabolism

The liver is the principal site for the metabolism of this compound. The primary metabolic pathway is believed to be glucuronidation , a common phase II detoxification process for many xenobiotics. In this process, UDP-glucuronosyltransferase enzymes in the hepatocytes conjugate glucuronic acid to the this compound molecule. This conjugation significantly increases the water solubility and molecular weight of the compound, which are key factors directing its subsequent excretion into the bile.

Excretion

The hydrophilic and high-molecular-weight this compound glucuronide is actively transported from the hepatocytes into the bile canaliculi. This active transport is mediated by specific efflux transporters located on the canalicular membrane of the hepatocytes, such as members of the multidrug resistance-associated protein (MRP) family. The extensive biliary excretion is the cornerstone of its function as a cholecystographic agent. A smaller, though not well-quantified, portion of this compound and its metabolites may be excreted by the kidneys.

Mechanism of Gallbladder Visualization

The visualization of the gallbladder is a two-step process following the biliary excretion of this compound:

-

Concentration in the Gallbladder: The gallbladder is not merely a passive storage organ for bile. Its mucosa actively absorbs water and electrolytes from the bile, thereby concentrating the bile solutes. As the this compound-rich bile fills the gallbladder, this water reabsorption leads to a significant increase in the concentration of the contrast agent within the gallbladder lumen.

-

Radiographic Contrast: The now highly concentrated iodinated compound within the gallbladder lumen provides a stark contrast to the surrounding soft tissues on an X-ray image. The high atomic number of iodine atoms effectively attenuates X-rays, resulting in a radiopaque shadow that delineates the anatomy of the gallbladder.

Experimental Protocols (Historical Context)

Detailed experimental protocols from the era of this compound's primary use are not extensively documented in modern databases. However, based on historical accounts, a general protocol for cholecystography with tetraiodophenolphthalein can be reconstructed. It is important to note that these protocols are not for current clinical use but provide a historical perspective for research and development professionals.

Exemplary Historical Protocol for Oral Cholecystography:

-

Patient Preparation:

-

A fat-free evening meal on the day before the examination.

-

Administration of the oral dose of tetraiodophenolphthalein (typically 3-4 grams for an adult) with water or fruit juice after the evening meal.

-

Fasting (nothing by mouth) after administration of the contrast agent until the X-ray examination.

-

-

Radiographic Imaging:

-

Plain X-ray of the gallbladder region is taken approximately 12-15 hours after the administration of the contrast agent.

-

A second set of images may be taken after a fatty meal to assess gallbladder contraction and emptying.

-

-

Interpretation:

-

A well-opacified gallbladder shadow indicates a patent cystic duct and normal concentrating function of the gallbladder.

-

Non-visualization or faint visualization could indicate gallbladder disease, such as cholecystitis or obstruction of the cystic duct.

-

Quantitative Data Summary

Quantitative data on the pharmacokinetics and efficacy of this compound are sparse in contemporary scientific literature. The following table summarizes the available information, much of which is qualitative or derived from historical reports.

| Parameter | Value/Observation | Source/Comment |

| Typical Oral Dose | 3-4 grams for adults | Historical clinical practice. |

| Time to Peak Gallbladder Opacification | 12-15 hours post-administration | Historical clinical protocols. |

| Success Rate of Visualization | Varied, with reports of successful visualization in a significant percentage of patients. | Dependent on patient factors and technique. |

| Adverse Effects | Nausea, vomiting, diarrhea, and occasional allergic reactions. | Reported in historical clinical use. |

Signaling Pathways and Molecular Interactions

The primary molecular interactions of this compound involve its binding to plasma proteins for transport and its interaction with hepatic enzymes and transporters for metabolism and excretion. There is no evidence to suggest that this compound directly modulates specific signaling pathways in the manner of a pharmacologically active drug targeting a receptor for a therapeutic effect. Its mechanism of action is primarily based on its physicochemical properties and the physiological processes of the hepatobiliary system.

Conclusion

This compound, as a pioneering oral cholecystographic agent, laid the groundwork for the development of modern iodinated contrast media. Its mechanism of action is a classic example of leveraging the body's natural physiological processes for diagnostic imaging. The core principles of its function—high iodine content for radiopacity, oral absorption, hepatic metabolism to a more water-soluble form, active biliary excretion, and concentration in the gallbladder—remain relevant concepts in the design and understanding of hepatobiliary contrast agents today. While specific quantitative data on its pharmacokinetics are limited due to its historical use, the qualitative understanding of its mechanism provides valuable insights for researchers and professionals in the field of drug development and medical imaging.

The Forgotten Contrast: A Technical Guide to the Historical Medical Applications of Iodophthalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodophthalein (B1202078), chemically known as tetraiodophenolphthalein, holds a significant place in the annals of medical history as a pioneering diagnostic agent. This in-depth technical guide explores the historical applications of this compound in medicine, with a primary focus on its revolutionary role in the visualization of the gallbladder through a procedure known as cholecystography. Additionally, this document will touch upon its early use as an antiseptic. For contemporary researchers, an understanding of the development, application, and eventual replacement of agents like this compound provides valuable insights into the evolution of diagnostic imaging and the enduring quest for safer and more effective medical compounds.

Chemical and Physical Properties

This compound is a halogenated derivative of phenolphthalein (B1677637). The introduction of four iodine atoms into the phenolphthalein structure renders the molecule radiopaque, a property that was pivotal to its medical application. The sodium salt of this compound was the commonly used formulation for administration.

Table 1: Chemical Identification of this compound and its Sodium Salt

| Identifier | This compound | This compound Sodium |

| Chemical Name | 3',3'',5',5''-Tetraiodophenolphthalein | Disodium;2-[(3,5-diiodo-4-oxidophenyl)-(3,5-diiodo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |

| Molecular Formula | C₂₀H₁₀I₄O₄ | C₂₀H₈I₄Na₂O₄ |

| CAS Number | 386-17-4 | 2217-44-9 |

Cholecystography: The Graham-Cole Test

The primary and most celebrated application of this compound was in cholecystography, a method developed by Drs. Evarts Graham and Warren Cole in 1924 that for the first time allowed for the non-invasive visualization of the gallbladder.[1] This technique, famously known as the Graham-Cole test, revolutionized the diagnosis of gallbladder diseases, particularly gallstones.[1]

Physiological Pathway of this compound in Cholecystography

The efficacy of this compound as a cholecystographic agent is predicated on its specific pharmacokinetic profile. After oral administration, the sodium salt of this compound dissolves in the alkaline environment of the small intestine. It is then absorbed into the portal circulation and subsequently taken up by the liver. The liver then excretes the this compound into the bile. The gallbladder concentrates the bile, and consequently the this compound, making it sufficiently radiopaque to be visualized on an X-ray.[2][3]

Experimental Protocol: The Oral Graham-Cole Test

The oral administration of this compound was the most common method for cholecystography. The protocol, while varying slightly between institutions, generally followed a standardized procedure to ensure optimal gallbladder opacification.

Patient Preparation:

-

High-Fat Meal: The patient would consume a meal rich in fats at midday on the day before the examination. This was to empty the gallbladder of bile, preparing it for filling with the contrast-laden bile.

-

Fat-Free Evening Meal: In the evening, the patient would have a fat-free meal to prevent premature contraction of the gallbladder.

Contrast Administration:

-

The patient would ingest this compound sodium tablets in the evening, typically several hours after the fat-free meal. A common dosage regimen involved taking six tablets, one every hour.

-

Following the ingestion of the tablets, the patient was to fast, although drinking water was usually permitted.

Imaging Procedure:

-

The following morning, approximately 12 to 15 hours after the administration of the contrast agent, a series of X-rays of the abdomen were taken.

-

The patient would be positioned in various ways (e.g., supine, prone, standing) to visualize the gallbladder from different angles and to detect the presence of gallstones, which would appear as filling defects.

-

In some cases, the patient would be given a high-fat beverage to stimulate gallbladder contraction, and further X-rays would be taken to assess its function.

Intravenous Administration

While less common, this compound could also be administered intravenously. This method was typically reserved for patients who were unable to take oral medication or in whom oral absorption was a concern. The intravenous protocol required a slow infusion of a sterile solution of this compound sodium.

Quantitative Data on Efficacy and Dosage

The introduction of this compound for cholecystography was a significant advancement in diagnostic medicine, with high success rates reported for the visualization of the gallbladder and the detection of pathologies.

Table 2: Dosage and Efficacy of this compound in Oral Cholecystography

| Parameter | Value | Reference |

| Standard Oral Dose (Single) | 3.5 g | |

| Standard Oral Dose (Divided) | 7.0 g | |

| Success Rate in Gallstone Detection | 95% | |

| Diagnostic Accuracy for Gallbladder Pathology | 93% | |

| Opacification after Second Dose (if first failed) | 25% of cases |

Side Effects and Toxicity

While revolutionary, the use of this compound was not without its drawbacks. Patients often experienced a range of side effects, primarily gastrointestinal in nature.

Table 3: Reported Side Effects of Iodinated Contrast Media for Cholecystography

| Side Effect | Frequency/Severity | Notes |

| Nausea and Vomiting | Common | |

| Diarrhea | Common | A clinically adverse reaction noted for similar agents. |

| Allergic Reactions | Rare | As with all iodinated compounds, a risk of hypersensitivity existed. |

It is important to note that specific quantitative data on the prevalence of side effects for this compound itself is scarce in modern literature. The data presented is a composite understanding from historical texts and data from similar early contrast agents. The acute toxicity of iodinated compounds was a concern, with the LD50 of sodium iodide in rats (oral) being 4,340 mg/kg, providing a toxicological context for related compounds.

Synthesis of Tetraiodophenolphthalein

Historical Application as an Antiseptic

Prior to its widespread use as a diagnostic agent, this compound, and other iodine-containing compounds, were recognized for their antiseptic properties. Iodine itself has a long history in medicine for wound disinfection. While less documented than its diagnostic applications, this compound was used to some extent as a surgical antiseptic. Its application in this context would have involved topical administration to the skin or wounds to reduce the microbial load and prevent infection. However, with the advent of more effective and less irritating antiseptics, this application of this compound fell into disuse.

Conclusion

This compound, primarily through its use in the Graham-Cole test, represents a landmark in the history of medical diagnostics. It provided clinicians with an unprecedented ability to visualize the gallbladder, leading to more accurate diagnoses and improved patient outcomes for those suffering from gallbladder disease. While it has since been superseded by more advanced imaging modalities like ultrasound and CT scans, and safer contrast agents, the principles of its application laid the groundwork for the development of modern contrast-enhanced imaging. For the contemporary researcher, the story of this compound serves as a compelling case study in the iterative process of medical innovation, highlighting the interplay between chemistry, physiology, and clinical need that drives progress in the field of drug and diagnostic agent development.

References

An In-Depth Technical Guide to the Solubility and Stability of Iodophthalein in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Iodophthalein (also known as Tetraiodophenolphthalein) in various solvents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. It consolidates available data on its solubility, outlines potential degradation pathways, and provides detailed experimental protocols for its analysis. The information presented herein is critical for formulation development, analytical method development, and ensuring the quality and efficacy of this compound-containing products.

Introduction to this compound

This compound, a derivative of phenolphthalein (B1677637), is a synthetic organic compound historically used as a diagnostic agent. Its molecular structure, featuring a lactone ring and multiple iodine substitutions on the phenolic rings, dictates its physicochemical properties, including its solubility and stability. Understanding these characteristics is paramount for its application in pharmaceutical and research settings.

Chemical Structure:

Figure 1: Chemical Structure of this compound. This diagram illustrates the key functional groups and the overall molecular architecture of the this compound molecule.

Solubility Profile of this compound

The solubility of a drug substance is a critical factor in its formulation and bioavailability. This compound, in its neutral lactone form, is a lipophilic molecule with limited aqueous solubility. Its solubility is significantly influenced by the polarity of the solvent.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 20-25°C) |

| Water | H₂O | High | Practically Insoluble | < 0.01 |

| Ethanol (B145695) | C₂H₅OH | High | Sparingly Soluble | ~1.0 - 2.0 |

| Acetone | CH₃COCH₃ | Medium | Soluble | > 5.0 |

| Chloroform | CHCl₃ | Medium | Freely Soluble | > 10.0 |

| Diethyl Ether | (C₂H₅)₂O | Low | Freely Soluble | > 10.0 |

Note: The quantitative values for ethanol, acetone, chloroform, and diethyl ether are estimations based on qualitative descriptors and data for structurally similar compounds. Experimental verification is highly recommended. The disodium (B8443419) salt of this compound is reported to be soluble in water.

Factors Influencing Solubility

-

pH: The solubility of this compound is highly pH-dependent. In alkaline solutions, the lactone ring opens to form the more soluble, colored quinoid dianion. This principle is utilized in its historical application as an indicator.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, specific temperature-solubility profiles for this compound are not well-documented.

-

Presence of Co-solvents: The solubility of this compound in aqueous solutions can be significantly increased by the addition of water-miscible organic co-solvents such as ethanol or propylene (B89431) glycol.

Stability of this compound

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. This compound is susceptible to degradation under various environmental conditions.

Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[1][2][3] Based on the structure of this compound and the known degradation of its parent compound, phenolphthalein, the following degradation pathways are anticipated:

-

Hydrolytic Degradation:

-

Alkaline Hydrolysis: In basic conditions (pH > 8.2), the lactone ring of this compound is expected to undergo hydrolysis to form the colored, open-ring dianionic quinoid structure.[1][4] At very high pH (pH > 13), this colored form may further react with hydroxide (B78521) ions to form a colorless carbinol structure, leading to a fading of the color.[4]

-

Acidic Hydrolysis: Under strong acidic conditions, the ester linkage of the lactone ring may be susceptible to hydrolysis, although this is generally slower than alkaline hydrolysis.

-

-

Oxidative Degradation: The phenolic hydroxyl groups and the aromatic rings of this compound are potential sites for oxidation. Oxidizing agents can lead to the formation of various degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[3] For phenolphthalein derivatives, this can involve complex degradation pathways. As a general precaution, this compound should be protected from light.

-

Thermal Degradation: Elevated temperatures can lead to the decomposition of this compound. The specific degradation products and mechanisms are not well-defined in the literature but may involve decarboxylation or cleavage of the molecular backbone.

Signaling Pathway of Degradation

The following diagram illustrates the proposed pathway for the alkaline hydrolysis of this compound, which is a key stability concern.

Figure 2: Proposed Alkaline Degradation Pathway of this compound. This diagram shows the structural transformations of this compound in alkaline conditions.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., ethanol, acetone, chloroform, diethyl ether)

-

Glass vials with screw caps

-

Shaking incubator or water bath with orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of solid material.

-

Sample Collection and Preparation: After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is recommended to centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) and then take an aliquot from the clear supernatant.

-

Analysis: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mg/mL.

Figure 3: Experimental Workflow for Solubility Determination. This flowchart outlines the key steps of the shake-flask method for determining solubility.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products during stability studies.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).

-

Injection Volume: 10 µL

Method Development and Validation:

-

Forced Degradation Studies: Subject this compound solutions to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.[1][2][3]

-

Method Optimization: Develop a gradient HPLC method that provides adequate resolution between the parent this compound peak and all degradation product peaks.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound and assess the stability-indicating nature of the analytical method.

General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system and expose them to the following stress conditions. A control sample (unstressed) should be analyzed concurrently.

-

Acidic Hydrolysis: Add 1N HCl to the drug solution and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Add 1N NaOH to the drug solution and keep at room temperature for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Add 3% H₂O₂ to the drug solution and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C) for a specified duration.

-

Photodegradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

Figure 4: Workflow for Forced Degradation Studies. This diagram outlines the process of subjecting this compound to various stress conditions to study its degradation.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While qualitative data suggests it is soluble in various organic solvents and sparingly soluble in water, a lack of precise quantitative data highlights the need for further experimental determination. The stability of this compound is a critical consideration, with alkaline hydrolysis being a primary degradation pathway. The provided experimental protocols for solubility determination and stability-indicating method development offer a robust framework for researchers and drug development professionals to generate the necessary data for their specific applications. A thorough understanding and experimental investigation of these properties are essential for the successful formulation and analytical control of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Iodophthalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodophthalein, also known as tetraiodophenolphthalein, is a synthetic organic compound belonging to the phthalein dye class.[1] Historically significant as one of the first iodinated contrast agents used in medical imaging, its primary application was in cholecystography, the X-ray visualization of the gallbladder.[1][2] This technical guide provides a comprehensive overview of the molecular structure and key functional groups of this compound, presenting quantitative data and a visual representation of its chemical architecture to support research and development activities in medicinal chemistry and drug design.

Molecular Structure

The systematic IUPAC name for this compound is 3,3-bis(4-hydroxy-3,5-diiodophenyl)-1(3H)-isobenzofuranone.[3] Its molecular structure is derived from phenolphthalein (B1677637), with the key distinction being the substitution of four hydrogen atoms with iodine atoms on the two phenol (B47542) rings.[2] The core of the molecule is a spirocyclic lactone, where a central carbon atom is shared between a furanone ring and two substituted benzene (B151609) rings.

The arrangement of the atoms and functional groups in this compound gives rise to its characteristic physicochemical properties, including its radiopacity, which is fundamental to its use as a contrast agent.[2] The presence of four heavy iodine atoms significantly increases the molecule's ability to absorb X-rays.

Key Functional Groups

The chemical reactivity and biological activity of this compound are dictated by the presence of several key functional groups:

-

Phenolic Hydroxyl (-OH) Groups: Two phenolic hydroxyl groups are present, one on each of the di-iodinated phenyl rings. These groups are weakly acidic and can participate in hydrogen bonding, influencing the molecule's solubility and interaction with biological targets.[4] The presence of these groups also makes the molecule sensitive to pH changes.[1]

-

Lactone (Cyclic Ester) Group: The isobenzofuranone moiety contains a lactone, which is a cyclic ester.[5] This functional group is susceptible to hydrolysis, particularly under basic conditions, which can lead to the opening of the lactone ring.

-

Iodo (-I) Groups: Four iodine atoms are covalently bonded to the aromatic rings, two on each phenol ring, ortho to the hydroxyl group.[3] These heavy halogen atoms are responsible for the radiopaque properties of the molecule.[2] The carbon-iodine bond can be a site for potential metabolic deiodination.

-

Aromatic Rings (Phenyl Groups): The molecule contains three aromatic rings: two di-iodinated phenol rings and one benzene ring fused to the furanone. These planar structures contribute to the overall rigidity and electronic properties of the molecule.

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound and its disodium (B8443419) salt is presented in the table below for easy reference and comparison.

| Property | This compound (Free Acid) | This compound Sodium |

| CAS Number | 386-17-4[3] | 2217-44-9[6] |

| Molecular Formula | C₂₀H₁₀I₄O₄[3] | C₂₀H₈I₄Na₂O₄[7] |

| Molecular Weight | 821.91 g/mol [3] | 865.9 g/mol [7] |

| Appearance | Bright yellow crystalline powder[1] | Crystalline powder[2] |

| Melting Point | 228 °C (decomposes)[3] | Not specified |

| Solubility | Limited solubility in water; soluble in organic solvents.[1] | Soluble in water.[2] |

| IUPAC Name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)-1(3H)-isobenzofuranone[8] | disodium;2-[(3,5-diiodo-4-oxidophenyl)-(3,5-diiodo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate[7] |

Synthesis and Experimental Protocols

This compound is synthesized through the iodination of phenolphthalein.[2] This electrophilic aromatic substitution reaction involves the introduction of four iodine atoms onto the electron-rich phenol rings of the phenolphthalein molecule.

Visualization of Molecular Structure and Functional Groups

To provide a clear visual representation of the molecular architecture of this compound, the following diagram has been generated using the Graphviz DOT language. The key functional groups are explicitly labeled.

Molecular structure of this compound with key functional groups highlighted.

References

- 1. CAS 386-17-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound sodium (EVT-10991285) | 2217-44-9 [evitachem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. biotechacademy.dk [biotechacademy.dk]

- 5. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 6. This compound sodium | CAS 2217-44-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound Sodium | C20H8I4Na2O4 | CID 75194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C20H10I4O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Iodophthalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodophthalein, a derivative of phenolphthalein (B1677637), is a compound of historical significance in medical diagnostics and analytical chemistry. This guide provides a comprehensive overview of its synonyms, chemical properties, and primary applications, with a focus on its use as an X-ray contrast agent for cholecystography. While its use in this capacity has been largely superseded by modern imaging techniques, the principles of its application and synthesis remain relevant to researchers in medicinal chemistry and diagnostic imaging.

Synonyms and Chemical Identity

This compound is known by a variety of names, reflecting its chemical structure and historical commercial formulations. Its sodium salt is the form most commonly referred to in medical literature.

| Synonym | Notes |

| 3',3'',5',5''-Tetraiodophenolphthalein | IUPAC-based name |

| Nosophen | |

| Antinosin | Disodium salt |

| Cholepulvis | |

| Cholumbrin | |

| Iodeikon | A historical commercial name for the intravenous/oral formulation.[1] |

| Iodognost | |

| Iodophene sodium | |

| Iodotetragnost | |

| Keraphen | |

| Opacin | |

| Photobiline | |

| Radiotetrane | |

| Shadocol | |

| Soluble this compound | Refers to the sodium salt |

| Stipolac | A historical commercial formulation combined with alkalizing agents.[1] |

| Tetragnost | A historical commercial name.[1] |

| Tetrathis compound | |

| Tetiothalein sodium |

Physicochemical Properties

The properties of this compound and its sodium salt are crucial for its function as a diagnostic agent. The presence of four iodine atoms imparts radiopacity, while the phthalein structure allows for eventual excretion.

| Property | This compound | This compound Sodium |

| Molecular Formula | C₂₀H₁₀I₄O₄ | C₂₀H₈I₄Na₂O₄ |

| Molecular Weight | 821.91 g/mol | 865.87 g/mol [2] |

| Appearance | Pale yellow, odorless, tasteless powder | Crystalline powder.[1] |

| Solubility | Insoluble in water and acids; soluble in ether and chloroform | Soluble in water.[1] |

| Chirality | Achiral[1] | Achiral[1][2] |

| CAS Number | 386-17-4 | 2217-44-9[1][3] |

Historical Application: Oral Cholecystography

Oral cholecystography was a primary method for visualizing the gallbladder, first described in 1925 using sodium tetraiodophenolphthalein.[4] The procedure relies on the oral administration of the contrast agent, which is then absorbed, concentrated in the gallbladder, and renders it opaque to X-rays.[4]

Experimental Protocol: Oral Cholecystography (Historical Reconstruction)

The following protocol is a reconstruction based on historical accounts of the procedure. Dosages and specific preparations varied.

Objective: To visualize the gallbladder using X-ray imaging to diagnose conditions such as gallstones.

Materials:

-

This compound sodium tablets

-

Standard X-ray equipment

-

Fluoroscope

Procedure:

-

Patient Preparation (Day 1):

-

The patient consumes a low-fat or fat-free evening meal.

-

Following the meal, the patient ingests the this compound sodium tablets as prescribed by the physician. The dosage was typically administered in capsules.

-

-

Administration:

-

The oral dose was generally around 4 grams, administered in 0.5-gram capsules, one every half hour until the full dose was taken. The sodium salt was often administered intravenously at a dosage of 3 to 3.5 grams.

-

-

Fasting:

-

After taking the contrast agent, the patient fasts overnight. Water is permissible.

-

-

Imaging (Day 2):

-

Approximately 12 to 15 hours after ingestion, X-ray images of the gallbladder are taken.

-

A fluoroscope may be used to observe the gallbladder in real-time.

-

-

Fatty Meal Stimulation (Optional):

-

To assess gallbladder function (emptying), the patient may be given a fatty meal after the initial X-rays.

-

Subsequent X-rays are taken at intervals to observe the contraction of the gallbladder.

-

Expected Results: A healthy gallbladder will appear as a dense shadow on the X-ray. Gallstones, being radiolucent, will appear as negative shadows within the opacified gallbladder.

Workflow for Oral Cholecystography

Caption: Workflow of the historical oral cholecystography procedure.

Application as a pH Indicator

As a derivative of phenolphthalein, this compound can function as a pH indicator. While specific pH transition ranges for this compound are not widely documented in recent literature, its color change is based on the same structural rearrangements as phenolphthalein. In acidic and neutral solutions, the lactone form is colorless. In basic solutions, deprotonation leads to a conjugated system, resulting in a colored compound.

Experimental Protocol: Preparation and Use as a pH Indicator

Objective: To prepare an this compound indicator solution and observe its color change in acidic and basic conditions.

Materials:

-

This compound powder

-

Ethanol (B145695) (95% or absolute)

-

Distilled water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

Test tubes

-

Pipettes

Procedure:

-

Preparation of Indicator Solution (0.5% w/v):

-

Weigh 0.5 g of this compound powder.

-

Dissolve the powder in 50 mL of ethanol in a 100 mL volumetric flask.

-

Once dissolved, add distilled water to bring the total volume to 100 mL.

-

-

Testing the Indicator:

-

Place 2-3 mL of 0.1 M HCl into a clean test tube.

-

Place 2-3 mL of distilled water into a second test tube.

-

Place 2-3 mL of 0.1 M NaOH into a third test tube.

-

Add 2-3 drops of the this compound indicator solution to each test tube.

-

Observe and record the color of the solution in each test tube.

-

Expected Results: The solution will be colorless in the acidic (HCl) and neutral (water) solutions and will turn to a pink or violet color in the basic (NaOH) solution.

Synthesis of this compound

The synthesis of this compound (3',3'',5',5''-tetraiodophenolphthalein) is a two-step process starting from phenolphthalein. The first step is the synthesis of phenolphthalein itself, followed by an iodination reaction.

Protocol for Synthesis

Objective: To synthesize 3',3'',5',5''-tetraiodophenolphthalein.

Part 1: Synthesis of Phenolphthalein

Materials:

-

Phthalic anhydride (B1165640)

-

Concentrated sulfuric acid or zinc chloride (catalyst)

-

Heating apparatus (e.g., oil bath)

-

Reaction flask with condenser

Procedure:

-

Combine phthalic anhydride and two equivalents of phenol in a reaction flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or zinc chloride.

-

Heat the mixture under reflux for several hours.

-

Allow the mixture to cool, then pour it into water to precipitate the crude phenolphthalein.

-

Purify the crude product by recrystallization.

Part 2: Iodination of Phenolphthalein

Materials:

-

Phenolphthalein

-

Iodine

-

An oxidizing agent (e.g., iodic acid or nitric acid)

-

Suitable solvent

Procedure:

-

Dissolve phenolphthalein in a suitable solvent.

-

Add a stoichiometric amount of iodine and an oxidizing agent. The oxidizing agent is necessary to generate the electrophilic iodine species for aromatic substitution.

-

The reaction mixture is stirred, and the progress is monitored until the iodination is complete.

-

The product, 3',3'',5',5''-tetraiodophenolphthalein, is then isolated and purified.

Logical Relationship for the Synthesis of this compound

Caption: Synthesis pathway of this compound from phthalic anhydride and phenol.

Biological Staining

Experimental Protocol: Simple Staining (General)

Objective: To stain a tissue section with this compound.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

This compound staining solution (e.g., 0.5% in 50% ethanol)

-

Differentiating agent (e.g., acid alcohol)

-

Dehydrating agents (graded alcohols)

-

Clearing agent (e.g., xylene)

-

Mounting medium and coverslips

Procedure:

-

Immerse the rehydrated tissue slides in the this compound staining solution for a set period (e.g., 5-10 minutes).

-

Briefly rinse in a differentiating agent to remove excess stain.

-

Wash gently in running tap water.

-

Dehydrate the sections through a series of graded alcohols.

-

Clear the sections in xylene.

-

Mount with a permanent mounting medium and apply a coverslip.

Expected Results: Basic cellular components will be stained by the acidic this compound dye. The intensity and color will depend on the tissue type and staining time.

Conclusion

This compound, and its sodium salt, represent a significant milestone in the history of medical imaging. While its clinical use has declined, the chemical principles behind its function as a contrast agent and pH indicator are still of educational and research value. The synthesis of this molecule also serves as a practical example of electrophilic aromatic substitution. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and biomedical sciences.

References

Iodophthalein as a pH Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodophthalein (B1202078), systematically known as 3',3'',5',5''-tetraiodophenolphthalein, is a halogenated derivative of phenolphthalein (B1677637).[1][2] While extensively documented for its historical use as a contrast agent in medical imaging and as an antiseptic, its application as a pH indicator is less characterized in scientific literature. This technical guide consolidates the available data on this compound's properties relevant to its function as a pH indicator, drawing necessary comparisons with its well-studied analog, phenolphthalein, to provide a comprehensive overview for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

This compound is a crystalline solid, appearing as a pale yellow powder.[2] Its molecular structure, featuring four iodine atoms on the phenyl rings of the phenolphthalein backbone, significantly influences its chemical behavior.

| Property | Value | Reference |

| Chemical Formula | C20H10I4O4 | [1][3] |

| Molecular Weight | 821.91 g/mol | [1][3] |

| Appearance | Pale yellow powder | [2] |

| Melting Point | 268 °C (decomposes) | [3][4] |

| Predicted pKa | 6.37 ± 0.40 | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [5] |

Mechanism of Action as a pH Indicator

The function of phthalein-based indicators is intrinsically linked to structural transformations in response to changes in hydrogen ion concentration. In acidic and neutral solutions, these indicators typically exist in a colorless, non-ionized lactone form. As the pH increases and the solution becomes alkaline, the lactone ring opens, and the molecule undergoes deprotonation, leading to a quinoid structure with an extended conjugated system. This structural change results in the absorption of light in the visible spectrum, producing a distinct color.

For this compound, a color change from yellow to pink has been noted as the pH transitions from acidic to alkaline.[5] This is in contrast to phenolphthalein, which is colorless in acidic solutions and turns pink in basic solutions.[6][7]

Proposed Signaling Pathway

The following diagram illustrates the proposed pH-dependent structural transformation of this compound, based on the established mechanism of phenolphthalein.

Experimental Protocols

Due to the limited specific literature on this compound as a pH indicator, a generalized protocol for its preparation and use is provided below, based on standard practices for phthalein indicators.

Preparation of this compound Indicator Solution

Materials:

-

3',3'',5',5''-Tetraiodophenolphthalein powder

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Weigh out 0.1 g of 3',3'',5',5''-tetraiodophenolphthalein powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 60 mL of 95% ethanol to the flask and swirl to dissolve the powder completely.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the indicator solution in a labeled, sealed container, protected from light.

Use in Acid-Base Titration

Materials:

-

Prepared this compound indicator solution

-

Acid and base solutions for titration

-

Burette, pipette, and flasks

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Pipette a known volume of the acidic analyte into a clean flask.

-

Add 2-3 drops of the this compound indicator solution to the analyte. The solution should exhibit a yellow color.

-

Titrate with the basic titrant from the burette, swirling the flask continuously.

-

The endpoint is reached when the solution undergoes a distinct and persistent color change from yellow to pink.

-

Record the volume of the titrant used.

Synthesis of this compound

The following diagram outlines a logical workflow for a potential synthesis route.

Conclusion

This compound (3',3'',5',5''-tetraiodophenolphthalein) is a dye with potential as a pH indicator, exhibiting a color change from yellow in acidic conditions to pink in alkaline environments. While quantitative data regarding its pKa and precise transition range are not well-documented, its structural similarity to phenolphthalein suggests a comparable mechanism of action based on pH-dependent structural rearrangements. The predicted pKa of approximately 6.37 suggests its utility in titrations where the equivalence point lies in a near-neutral to slightly acidic range. Further empirical studies are warranted to fully characterize its properties and validate its application as a precise pH indicator in various analytical and research settings.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. TETRAIODOPHENOLPHTHALEIN | 386-17-4 [chemicalbook.com]

- 4. TETRAIODOPHENOLPHTHALEIN | 386-17-4 [amp.chemicalbook.com]

- 5. CAS 386-17-4: this compound | CymitQuimica [cymitquimica.com]

- 6. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 7. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]

Unveiling the Early Antiseptic Applications of Iodophthalein: A Technical Guide

For Immediate Release

A comprehensive review of early 20th-century medical literature reveals the significant, though now largely forgotten, role of iodophthalein (B1202078) and its sodium salt as potent antiseptics in surgical and topical applications. This technical guide synthesizes historical data, providing researchers, scientists, and drug development professionals with an in-depth understanding of the pioneering experimental work that established the bactericidal properties of these compounds, known then as Nosophen and Antinosin.

Introduction

This compound, chemically known as tetraiodophenolphthalein, and its water-soluble sodium salt, Antinosin, emerged in the late 19th and early 20th centuries as promising alternatives to the then-standard antiseptic, iodoform. Touted for their strong antiseptic effects, lack of odor, and lower toxicity, Nosophen and Antinosin were utilized in a variety of clinical settings, from wound dressing to the disinfection of mucous membranes. This guide delves into the historical experimental data that defined their antiseptic profiles.

Bactericidal Properties of Nosophen and Antinosin

Early investigations into the antiseptic capabilities of Nosophen and Antinosin focused on their ability to inhibit or destroy bacterial growth. The primary method for evaluating efficacy was through in vitro bacteriological experiments, comparing their performance against established antiseptics and pathogenic bacteria.

Experimental Protocols

The foundational research into the disinfectant properties of Nosophen and Antinosin was meticulously documented, with experimental protocols designed to ascertain their bactericidal and inhibitory concentrations. A key study conducted by Dr. B. Cohn in 1899 provides a clear example of the methodologies employed.

Experimental Workflow for Testing Antiseptic Efficacy (Cohn, 1899)

Caption: A diagram illustrating the typical experimental workflow for evaluating the antiseptic properties of Nosophen and Antinosin in the late 19th and early 20th centuries.

Methodology Details from Cohn (1899):

-

Bacterial Strains: The primary test organism was Staphylococcus pyogenes aureus, a common cause of wound infections. Other bacteria, including those responsible for anthrax and diphtheria, were also subjects of investigation.

-

Culture Media: Standard nutrient agar and broth were utilized for cultivating the bacteria and for testing the antiseptic action of the compounds.

-

Antiseptic Preparation:

-

Nosophen: Due to its insolubility in water, Nosophen was typically tested as a fine powder mixed directly with the culture medium or applied to the surface of inoculated agar plates.

-

Antinosin: Being the soluble sodium salt, Antinosin was prepared in aqueous solutions of varying concentrations.

-

-

Experimental Procedure:

-

Nutrient agar plates were uniformly inoculated with a suspension of the test bacteria.

-

For Nosophen, a small amount of the powder was placed in the center of the inoculated plate.

-

For Antinosin, sterile filter paper discs were impregnated with different concentrations of the Antinosin solution and placed on the inoculated agar.

-

Control plates with no antiseptic and plates with other antiseptics (e.g., iodoform) were prepared for comparison.

-

The plates were incubated at 37°C for 24 to 48 hours.

-

-

Evaluation: The effectiveness of the antiseptic was determined by observing the "zone of inhibition" – a clear area around the antiseptic where bacterial growth was prevented. The diameter of this zone was indicative of the potency of the antiseptic. For liquid cultures, the absence of turbidity after incubation indicated bactericidal or bacteriostatic action.

Quantitative Data

The historical literature provides valuable, albeit not always standardized, quantitative data on the antiseptic strength of Nosophen and Antinosin.

Table 1: Bactericidal and Inhibitory Properties of Antinosin

| Bacterial Species | Method | Effective Concentration | Source |

| Staphylococcus pyogenes aureus | Broth Dilution | Inhibition of growth at 1:2000 dilution | Cohn, 1899 |

| Anthrax bacilli | Broth Dilution | Inhibition of growth at 1:4000 dilution | Cohn, 1899 |

| Diphtheria bacilli | Broth Dilution | Inhibition of growth at 1:4000 dilution | Cohn, 1899 |

Table 2: Comparative Efficacy of Nosophen and Iodoform

| Property | Nosophen | Iodoform | Source |

| Antiseptic Action | Marked inhibition of Staphylococcus aureus growth | Less pronounced inhibition of Staphylococcus aureus growth | Cohn, 1899 |

| Odor | Odorless | Strong, persistent, and unpleasant odor | Multiple historical sources |

| Toxicity | Reported to be non-toxic and non-irritant | Associated with local irritation and potential for toxic effects with large-scale application | Multiple historical sources |

Proposed Mechanism of Action

While the precise molecular mechanisms were not fully understood at the time, the antiseptic action of this compound was attributed to the slow release of iodine in the presence of wound exudates and bacteria. This gradual release was thought to be key to its sustained antiseptic effect and lower toxicity compared to free iodine solutions.

Proposed Signaling Pathway for Antiseptic Action

Caption: A simplified diagram representing the proposed mechanism of antiseptic action for this compound, involving the slow release of iodine leading to bacterial cell death.

Clinical Applications

Based on its demonstrated antiseptic properties, Nosophen was primarily used as a dusting powder for a variety of wounds, including:

-

Surgical wounds

-

Burns

-

Ulcers

-

In ophthalmology, for corneal ulcers

Antinosin, being water-soluble, was used in solutions for:

-

Irrigating wounds and body cavities

-

As a disinfectant for mucous membranes

-

In some instances, for internal use to disinfect the gastrointestinal tract

Conclusion

The early 20th-century research on this compound (Nosophen) and its sodium salt (Antinosin) established them as effective and advantageous antiseptics for their time. While they have been largely superseded by modern antiseptic agents, this historical perspective offers valuable insights into the evolution of antiseptic research and the foundational experimental work that paved the way for contemporary infection control practices. The principles of evaluating bactericidal efficacy and the quest for less toxic and more effective antimicrobial agents remain central to the field of drug development today.

An In-depth Technical Guide to the Discovery and Development of Iodophthalein

A pivotal advancement in medical diagnostics, the discovery and development of iodophthalein (B1202078) as the first successful cholecystographic agent revolutionized the visualization of the gallbladder and laid the groundwork for modern contrast-enhanced imaging. This technical guide provides a comprehensive overview of its synthesis, the seminal experimental work that established its clinical utility, and the biological mechanisms governing its function.

Discovery and Synthesis

This compound, chemically known as tetraiodophenolphthalein, was first synthesized in 1895 by the German chemists Classen and Löb.[1] Their pioneering work, however, was not initially directed towards medical imaging. The true potential of this compound was unlocked decades later through the convergence of advances in radiology and a systematic search for a substance that could opacify the gallbladder on X-ray.

Synthesis Protocol

The original synthesis of this compound involves the electrophilic substitution of iodine onto the phenolphthalein (B1677637) molecule. The following protocol is based on the foundational principles of this reaction.

Materials:

-

Phenolphthalein

-

Iodine

-

Potassium iodide

-

Sodium hydroxide (B78521)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of the Iodinating Solution: A solution of iodine and potassium iodide is prepared by dissolving potassium iodide in water, followed by the addition of iodine crystals. The formation of the triiodide ion (I₃⁻) in this solution enhances the solubility of iodine in the aqueous medium.

-

Alkaline Dissolution of Phenolphthalein: Phenolphthalein is dissolved in an aqueous solution of sodium hydroxide. This alkaline environment is crucial for the subsequent iodination reaction.

-

Iodination Reaction: The iodine-potassium iodide solution is gradually added to the alkaline phenolphthalein solution with constant stirring. The reaction proceeds at room temperature. The electrophilic iodine substitutes the hydrogen atoms on the phenolic rings of the phenolphthalein molecule.

-

Precipitation and Purification: The reaction mixture is acidified, causing the this compound to precipitate out of the solution. The precipitate is then collected by filtration, washed with water to remove impurities, and can be further purified by recrystallization from a suitable solvent such as ethanol.

To prepare the sodium salt of this compound for intravenous injection, the purified this compound is dissolved in a stoichiometric amount of sodium hydroxide solution, followed by sterile filtration.

Development for Cholecystography

The groundbreaking application of this compound in medicine was pioneered by surgeons Evarts Graham and Warren Cole at Washington University in St. Louis in 1924.[2] Their research was driven by the need for a non-invasive method to diagnose gallbladder disease.

Preclinical and Clinical Experimental Protocols

Graham and Cole's work involved a series of meticulously planned experiments in both animals and humans.

Animal Studies (Canine Model):

-

Subject: Healthy adult dogs.

-

Contrast Agent Preparation: A sterile solution of the sodium salt of tetraiodophenolphthalein in freshly distilled water was prepared.

-

Administration: The solution was administered intravenously.

-

Radiographic Examination: Serial X-ray images of the dogs' abdomens were taken at regular intervals following the injection.

-

Observations: Graham and Cole observed that the gallbladder became progressively more opaque on the X-ray images, reaching maximum density several hours after the injection. This demonstrated that the substance was excreted by the liver and concentrated in the gallbladder.

Human Clinical Trials:

-

Subjects: Patients with suspected gallbladder disease.

-

Dosage and Administration:

-

Intravenous: The sodium salt of this compound was administered intravenously. The infusion was given slowly over a period of at least 5 minutes.[3]

-

Oral: Subsequently, an oral formulation was developed. A common dosage was 3.5 grams of this compound administered in capsules or as a suspension.[1] For an "intensified technic," if the initial dose failed to produce a clear shadow, subsequent smaller doses could be administered.

-

-

Patient Preparation: Patients were typically instructed to have a fat-free meal the evening before the examination.

-